molecular formula C15H14F3NO4S B280892 2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B280892
M. Wt: 361.3 g/mol
InChI Key: JJOYYKVYKYFKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TDM or TCB-2, is a synthetic chemical compound belonging to the class of phenethylamines. It was first synthesized in 2003 by a group of researchers led by David E. Nichols at Purdue University. TCB-2 is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the central nervous system.

Mechanism of Action

TCB-2 acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. Upon binding of TCB-2 to the receptor, a cascade of intracellular signaling events is triggered, leading to the activation of various downstream effectors, such as phospholipase C, protein kinase C, and mitogen-activated protein kinase. These signaling pathways are involved in the modulation of neuronal excitability, synaptic plasticity, and gene expression, which ultimately affect brain function and behavior.
Biochemical and Physiological Effects:
The activation of the serotonin 5-HT2A receptor by TCB-2 leads to a wide range of biochemical and physiological effects, such as the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. These effects are thought to underlie the various behavioral and cognitive effects of TCB-2, such as altered perception, mood, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using TCB-2 in scientific research include its high potency and selectivity for the serotonin 5-HT2A receptor, which allows for precise manipulation of this receptor in vitro and in vivo. However, the limitations of TCB-2 include its relatively low solubility in water and its potential toxicity at high doses, which may limit its use in certain experimental paradigms.

Future Directions

The use of TCB-2 in scientific research is likely to continue in the future, as it remains a useful tool for investigating the role of the serotonin 5-HT2A receptor in various physiological and pathological processes. Possible future directions include the development of more potent and selective 5-HT2A receptor agonists and antagonists, the investigation of the role of the 5-HT2A receptor in neuropsychiatric disorders, and the development of novel therapeutic strategies targeting this receptor.

Synthesis Methods

The synthesis of TCB-2 involves several chemical reactions, including the coupling of 2,5-dimethoxybenzene with 3-(trifluoromethyl)aniline, followed by sulfonation with chlorosulfonic acid and subsequent reaction with ammonia. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

TCB-2 has been used extensively in scientific research to investigate the role of the serotonin 5-HT2A receptor in various physiological and pathological processes, such as perception, cognition, mood, and behavior. TCB-2 is also used as a reference compound to evaluate the potency and selectivity of other 5-HT2A receptor agonists and antagonists.

properties

Molecular Formula

C15H14F3NO4S

Molecular Weight

361.3 g/mol

IUPAC Name

2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H14F3NO4S/c1-22-12-6-7-13(23-2)14(9-12)24(20,21)19-11-5-3-4-10(8-11)15(16,17)18/h3-9,19H,1-2H3

InChI Key

JJOYYKVYKYFKTP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.